2,4-Dibromooxazole
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Overview
Description
2,4-Dibromooxazole is a heterocyclic compound that contains both bromine and oxygen atoms within its structure. It is a derivative of oxazole, a five-membered aromatic ring with one oxygen and one nitrogen atom. The presence of bromine atoms at the 2 and 4 positions of the oxazole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Oxazole derivatives, a class of compounds to which 2,4-dibromooxazole belongs, are known to interact with a wide range of biological targets . These targets often include various enzymes and receptors involved in critical biological processes .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . This interaction can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways . The downstream effects of these interactions can vary widely and may include changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Pharmacokinetic properties of similar compounds suggest that factors such as solubility, stability, and molecular size could influence the bioavailability of this compound .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment in which it is active, including the presence of specific enzymes, co-factors, and competing or synergistic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromooxazole can be synthesized through various methods. One common approach involves the bromination of oxazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromooxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Catalysts like palladium(0) complexes and bases such as potassium carbonate (K2CO3) are employed.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Coupling Reactions: Biaryl or diaryl compounds.
Reduction Reactions: Oxazole derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds that can interact with biological targets.
Medicine: It is a precursor in the synthesis of potential drug candidates with various therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,4-Dibromooxazole can be compared with other similar compounds such as:
2,5-Dibromooxazole: Another brominated oxazole derivative with bromine atoms at the 2 and 5 positions.
2,4-Dichlorooxazole: A chlorinated analogue with chlorine atoms at the 2 and 4 positions.
2,4-Dibromothiazole: A thiazole derivative with bromine atoms at the 2 and 4 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogues. This makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
2,4-dibromo-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NO/c4-2-1-7-3(5)6-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJMCPWKOXDTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-59-7 |
Source
|
Record name | 2,4-dibromo-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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